

## A Head-to-Head Comparison of Oral Treatments for Visceral Leishmaniasis

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Visceral leishmaniasis (VL), also known as kala-azar, is a severe parasitic disease that is fatal if left untreated. For decades, treatment has relied on parenteral drugs, often associated with significant toxicity and the need for hospitalization. The advent of oral therapies has marked a pivotal shift in the management of VL, offering the potential for improved access to care and patient compliance. This guide provides a detailed, head-to-head comparison of current and emerging oral treatments for visceral leishmaniasis, with a focus on their efficacy, safety, and the experimental data supporting their use.

## Miltefosine: The First-in-Class Oral Agent

Miltefosine is currently the only widely approved oral drug for the treatment of visceral leishmaniasis.[1][2] Initially developed as an anticancer agent, its antileishmanial activity has been a significant breakthrough in VL therapy.[3]

### **Efficacy**

Clinical trials, particularly in the Indian subcontinent, have demonstrated high cure rates for miltefosine. In a pivotal randomized, open-label trial in India, oral miltefosine administered at a dose of approximately 2.5 mg per kilogram of body weight daily for 28 days showed a cure rate of 94% at 6 months post-treatment, comparable to the 97% cure rate of intravenous amphotericin B.[4] However, reports of decreasing efficacy and emerging resistance in some regions are a growing concern.[1][2]

### Safety and Tolerability



The most common adverse effects associated with miltefosine are gastrointestinal, including vomiting and diarrhea, which are generally transient.[4] It is crucial to note that miltefosine is teratogenic and therefore contraindicated in pregnant women.[5]

# Combination Therapies: Enhancing Efficacy and Combating Resistance

To improve treatment outcomes and delay the development of resistance, combination therapies incorporating miltefosine have been investigated and are now recommended by the World Health Organization (WHO), particularly for specific patient populations like those co-infected with HIV.[5][6]

A combination of liposomal amphotericin B (LAmB) and miltefosine has shown high efficacy rates in clinical studies. In Ethiopia, this combination therapy demonstrated an 88% efficacy rate at the end of therapy, significantly higher than the 55% efficacy of the standard treatment in a trial setting.[5] A similar study in India reported a 96% efficacy for the combination regimen after 210 days, compared to 88% for the standard treatment.[5]

Another promising combination is miltefosine with paromomycin. A study in Eastern Africa showed this 14-day combination to be over 91% effective, reducing hospitalization time and avoiding the toxicity associated with sodium stibogluconate.[7]

### **Emerging Oral Drug Candidates**

The pipeline for new oral treatments for VL is active, with several promising candidates in various stages of development. These next-generation drugs aim to offer improved safety profiles, shorter treatment durations, and effectiveness against resistant strains.

- Zolexifan: This first-ever single-dose oral treatment for VL has shown a 95% efficacy rate in Phase III trials and has received WHO prequalification.[8] Its single-dose regimen represents a significant paradigm shift in VL treatment, particularly in resource-limited settings.[8]
- LXE408: This novel oral compound is currently in Phase II clinical trials in Ethiopia and India.
   [9] It is administered as a pill and is expected to have a better safety profile than current treatments.



- DNDI-6174: A preclinical candidate identified through a collaboration between the Drugs for Neglected Diseases initiative (DNDi) and GSK, DNDI-6174 has shown promise as a shortterm oral treatment for both visceral and cutaneous leishmaniasis.[10] It is projected to enter Phase I clinical trials in 2025.[10]
- Oral Amphotericin B Formulations: Efforts are underway to develop an oral formulation of amphotericin B, a potent anti-leishmanial drug that is currently administered intravenously.
   [11][12] Preclinical and early clinical studies have shown promising results in terms of systemic exposure and tolerability.

### **Data Presentation: Head-to-Head Comparison**

Table 1: Efficacy of Oral Treatments for Visceral Leishmaniasis



Treatm ent Regim en	Study Popula tion/Re gion	Numbe r of Patient s	Dosag e	Durati on	Initial Cure Rate	Final Cure Rate (at 6 month s)	Relaps e Rate	Citatio n(s)
Miltefos ine	India	299	~2.5 mg/kg/d ay	28 days	97% (appare nt cure at day 28)	94%	3%	[4]
Amphot ericin B (IV)	India	99	1 mg/kg every other day	15 injectio ns	100% (appare nt cure at day 28)	97%	0%	[4]
Miltefos ine + LAmB	Ethiopia (HIV co- infected )	N/A	N/A	58 days	88%	N/A	N/A	[5]
Standar d Treatm ent (LAmB)	Ethiopia (HIV co- infected )	N/A	N/A	N/A	55%	N/A	N/A	[5]
Miltefos ine + LAmB	India (HIV co- infected )	N/A	N/A	210 days	N/A	96%	N/A	[5]
Standar d	India (HIV co-	N/A	N/A	N/A	N/A	88%	N/A	[5]



Treatm	infected							
ent	)							
Miltefos ine + Paromo mycin	Eastern Africa	N/A	N/A	14 days	>91%	N/A	N/A	[7]
Zolexifa n	India, Ethiopia , Sudan	N/A	Single Dose	1 day	N/A	95% (Phase III)	N/A	[8]

Table 2: Safety Profile of Oral Miltefosine

Adverse Event	Percentage of Patients	Duration	Citation(s)
Vomiting	38%	1-2 days	[4]
Diarrhea	20%	1-2 days	[4]

# Experimental Protocols Randomized, Open-Label Comparison of Oral Miltefosine and Intravenous Amphotericin B for Indian Visceral Leishmaniasis

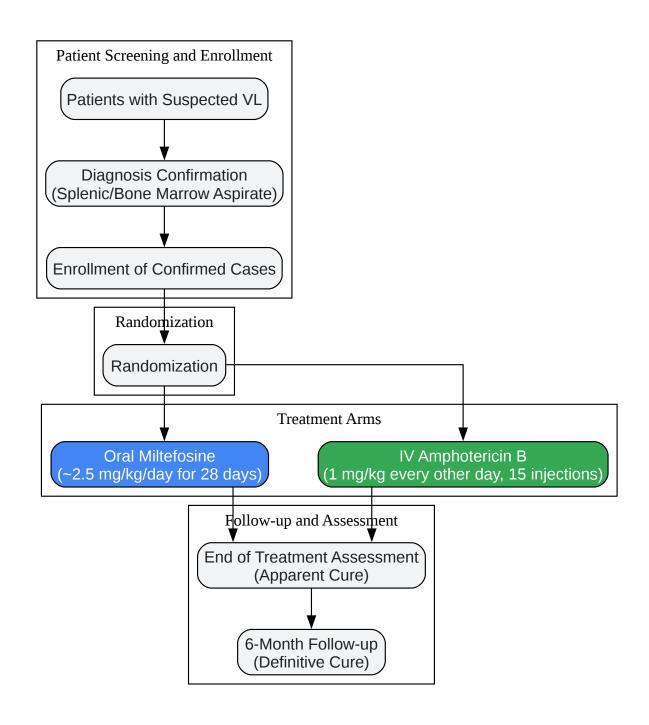
- Study Design: A randomized, open-label, comparative clinical trial.[4]
- Patient Population: 398 patients aged 12 years or older with visceral leishmaniasis in India.
   [4]
- Treatment Arms:
  - Miltefosine group (n=299): Orally administered miltefosine at a dose of 50 or 100 mg (approximately 2.5 mg/kg) daily for 28 days.[4]



- Amphotericin B group (n=99): Intravenously administered amphotericin B at a dose of 1 mg/kg every other day for a total of 15 injections.[4]
- · Endpoint Assessment:
  - Apparent Cure: Defined as an afebrile state, decrease in spleen size, and a parasitedensity score of 0 in a splenic aspirate at the end of treatment.[14]
  - Definitive Cure: Defined as the absence of relapse at six months after the completion of treatment.[4] Relapse was defined as the reappearance of clinical signs and symptoms and the presence of parasites in a splenic or bone marrow aspirate.

### **Visualizations**

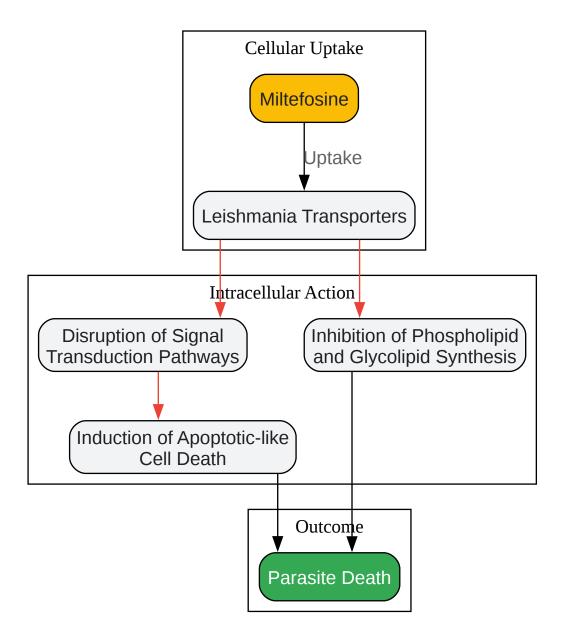




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Caption: Experimental workflow for a comparative clinical trial of oral miltefosine.





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Caption: Simplified proposed mechanism of action for miltefosine in Leishmania.

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### Validation & Comparative





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